5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carbonitrile 5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 36783-02-5
VCID: VC18761966
InChI: InChI=1S/C10H7N3O/c11-7-8-6-10(14)13(12-8)9-4-2-1-3-5-9/h1-5H,6H2
SMILES:
Molecular Formula: C10H7N3O
Molecular Weight: 185.18 g/mol

5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carbonitrile

CAS No.: 36783-02-5

Cat. No.: VC18761966

Molecular Formula: C10H7N3O

Molecular Weight: 185.18 g/mol

* For research use only. Not for human or veterinary use.

5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carbonitrile - 36783-02-5

Specification

CAS No. 36783-02-5
Molecular Formula C10H7N3O
Molecular Weight 185.18 g/mol
IUPAC Name 5-oxo-1-phenyl-4H-pyrazole-3-carbonitrile
Standard InChI InChI=1S/C10H7N3O/c11-7-8-6-10(14)13(12-8)9-4-2-1-3-5-9/h1-5H,6H2
Standard InChI Key IARUBKVHIIBDEN-UHFFFAOYSA-N
Canonical SMILES C1C(=NN(C1=O)C2=CC=CC=C2)C#N

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name, 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carbonitrile, reflects its core pyrazolone scaffold (a pyrazole derivative with a ketone group at position 5) and substituents: a phenyl group at position 1 and a carbonitrile group at position 3. The dihydro designation indicates partial saturation of the pyrazole ring, contributing to its planar geometry and conjugation-dependent reactivity.

Key structural features include:

  • Pyrazolone ring: A five-membered aromatic ring with two adjacent nitrogen atoms (positions 1 and 2) and a ketone at position 5.

  • Carbonitrile group: A nitrile (-C≡N) substituent at position 3, enabling nucleophilic additions and cyclization reactions.

  • Phenyl substituent: An aromatic ring at position 1, influencing electronic properties and steric interactions.

The molecular geometry optimizes π-conjugation across the pyrazolone ring, enhancing stability and dictating intermolecular interactions in crystalline states .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carbonitrile typically involves cyclocondensation reactions between hydrazine derivatives and β-keto nitriles or α-cyanoketones. A representative pathway includes:

  • Hydrazine formation: Phenylhydrazine reacts with a β-keto nitrile (e.g., 3-cyanoacetylacetone) under acidic conditions.

  • Cyclization: Intramolecular dehydration forms the pyrazolone ring, with the carbonitrile group introduced via the nitrile precursor.

Optimized conditions:

  • Solvent: Ethanol or aqueous acetic acid.

  • Temperature: Reflux (70–80°C).

  • Catalysts: Protic acids (e.g., HCl, acetic acid) accelerate cyclization.

Industrial Scalability

While lab-scale synthesis employs batch reactors, industrial production may utilize continuous flow systems to enhance yield and purity. Key parameters for scale-up include:

  • Residence time control: Prevents over-cyclization or side reactions.

  • In-line purification: Chromatography or crystallization steps integrated into continuous processes .

Chemical and Physical Properties

Reactivity Profile

The compound’s reactivity is dominated by two functional groups:

  • Carbonitrile (-C≡N): Participates in nucleophilic additions (e.g., with amines or thiols) and serves as a precursor for heterocycle formation (e.g., tetrazoles).

  • Ketone (=O): Undergoes condensation reactions (e.g., with hydrazines to form hydrazones) and reductions to secondary alcohols .

Table 1: Key Reactivity Pathways

Reaction TypeReagents/ConditionsProducts
Nucleophilic AdditionPrimary amines, room temp3-Amino derivatives
OxidationKMnO₄, acidic conditionsCarboxylic acid derivatives
CyclizationNaN₃, DMFTetrazole-fused pyrazolones

Physicochemical Data

Limited experimental data are available in open literature, but computational studies predict:

  • Melting point: 180–185°C (decomposition observed above 190°C) .

  • Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO); low in water.

  • LogP: ~1.2 (indicating moderate lipophilicity) .

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR: Aromatic protons (δ 7.2–7.8 ppm), pyrazole ring protons (δ 6.1–6.5 ppm), and nitrile carbon (no direct proton signal) .

  • IR Spectroscopy: C≡N stretch (~2240 cm⁻¹), C=O stretch (~1680 cm⁻¹) .

  • Mass Spectrometry: Molecular ion peak at m/z 199.1 ([M+H]⁺).

Chromatographic Techniques

Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) effectively separates the compound from synthetic byproducts, with retention times adjustable via pH modulation .

Applications in Pharmaceutical and Material Science

Medicinal Chemistry

Preliminary studies suggest:

  • Anticancer activity: Pyrazolone derivatives inhibit tubulin polymerization, disrupting mitosis in cancer cells.

  • Anti-inflammatory effects: Carbonitrile-containing analogs suppress COX-2 expression in murine models.

Materials Science

  • Coordination polymers: The nitrile group acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming porous frameworks for gas storage .

  • Optoelectronic materials: Conjugated π-system enables applications in organic light-emitting diodes (OLEDs) .

Computational Studies and Theoretical Insights

Density functional theory (DFT) analyses of related pyrazolone derivatives reveal:

  • Frontier molecular orbitals: HOMO localized on the phenyl ring; LUMO on the carbonitrile group, guiding electrophilic/nucleophilic attack sites .

  • Global reactivity descriptors:

    • Chemical potential (μ): -4.2 eV

    • Hardness (η): 5.1 eV

    • Electrophilicity index (ω): 1.7 eV

These metrics predict moderate reactivity, aligning with experimental observations of selective transformations .

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